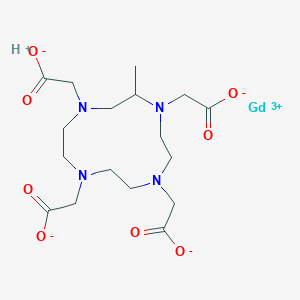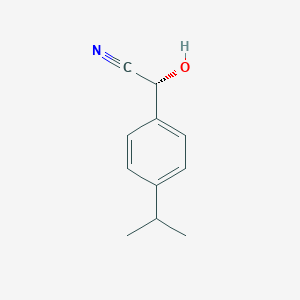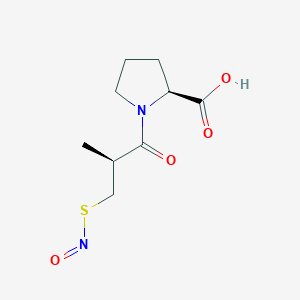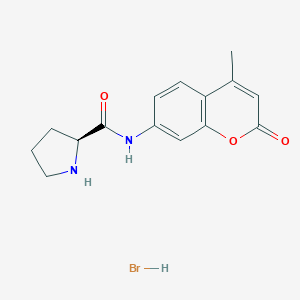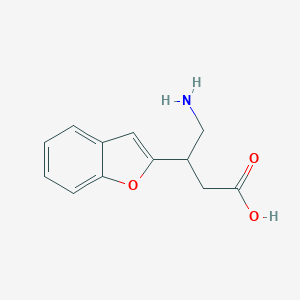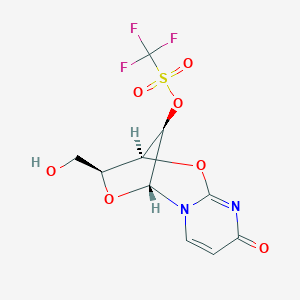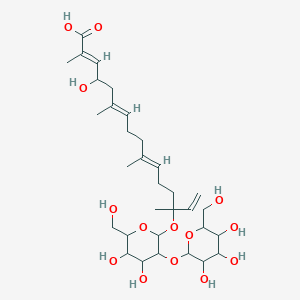
8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde involves complex chemical reactions. A notable method includes the Reamer-Tiemann reaction, which is used to synthesize 8-hydroxyquincline derivatives, progressing to create various compounds with significant fluorescence and luminescence properties (L. Hon, 2013).
Molecular Structure Analysis
The molecular structure of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde forms a single helical structure along the c-axis with intermolecular H-bonding. The crystal belongs to the space group R3, demonstrating its unique structural characteristics (Y. Hong et al., 2009).
Chemical Reactions and Properties
This compound exhibits multifunctional ionochromic properties, capable of forming colored complexes with d metal cations as well as with fluoride, cyanide, and acetate anions. The interaction with these ions leads to changes in absorption and fluorescence properties, highlighting its reactivity and potential for various applications (O. Nikolaeva et al., 2020).
Physical Properties Analysis
The physical properties of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde derivatives have been extensively studied. For example, the synthesis of new 10-hydroxydecahydroacridine-1,8-dione derivatives has shown that these compounds exhibit intense violet light absorption in water-alcohol solutions and have distinct fluorescence properties upon UV irradiation (A. Pyrko, 2021).
Chemical Properties Analysis
The compound and its derivatives have been characterized for their chemical properties, including reactivity towards electrophiles and the ability to undergo specific reactions leading to new compounds with potential applications in various fields. The study of these chemical properties provides insights into the versatility and utility of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde (V. Reznikov et al., 2004).
Aplicaciones Científicas De Investigación
- Application Summary: The compound “8-Hydroxy-1,1,7,7-tetramethyljulolidine” has been used in the study of crystal structures. It forms a single helical structure along the c-axis with intermolecular H-bonding .
- Methods of Application: The crystal structure of the compound was analyzed using X-ray Structure Analysis. The crystal belongs to space group R3, with dimensions a = 16.496(2)Å, b = 16.49(2)Å, c = 13.609(3)Å .
- Results: The analysis revealed that the title compound forms a single helical structure along the c-axis with intermolecular H-bonding. The R1(I > 2) value was 0.0442, wR2 (all data) was 0.1126, and GOF was 1.077 .
This compound might have potential applications in other fields, but without more specific research or data, it’s difficult to provide a detailed analysis. It’s worth noting that compounds with similar structures have been used in various fields such as dye-sensitized solar cells, optical record materials, and organic light-emitting diodes .
This compound might have potential applications in other fields, but without more specific research or data, it’s difficult to provide a detailed analysis. It’s worth noting that compounds with similar structures have been used in various fields such as dye-sensitized solar cells, optical record materials, and organic light-emitting diodes .
Propiedades
IUPAC Name |
6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-16(2)5-7-18-8-6-17(3,4)13-14(18)12(16)9-11(10-19)15(13)20/h9-10,20H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVWJSQPIHQKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C(C(=CC1=C32)C=O)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353165 | |
| Record name | 8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde | |
CAS RN |
115662-09-4 | |
| Record name | 8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



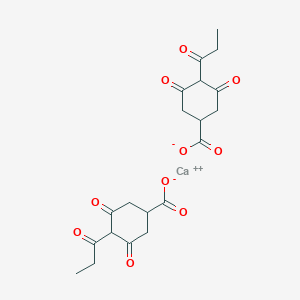
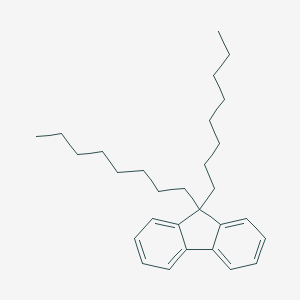
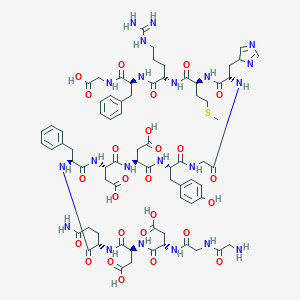
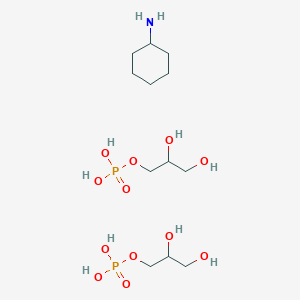
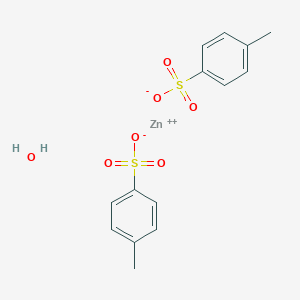
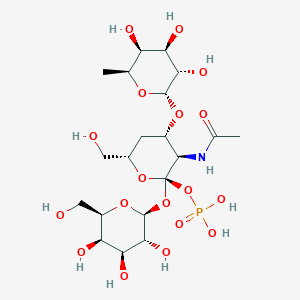
![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
